Stereochemical Purity: Cobimetinib (R-enantiomer) as a Certified Reference Standard for Chiral HPLC Method Validation
Cobimetinib (R-enantiomer) (CAS 934660-94-3) is supplied with >98% purity as determined by HPLC, including chiral HPLC verification . This compound serves as the authentic R-enantiomer reference standard for distinguishing the active S-enantiomer cobimetinib (CAS 934660-93-2) in chiral separations. In enantioselective chromatographic systems, the R-enantiomer and S-enantiomer exhibit distinct retention times, enabling accurate quantification of enantiomeric excess and detection of chiral impurities . No direct IC₅₀ comparison data between the R- and S-enantiomers was identified in the peer-reviewed literature; the characterization of the R-enantiomer as 'less active' is based on vendor technical documentation and represents class-level inference from stereochemistry-activity relationships .
| Evidence Dimension | Enantiomeric purity and chromatographic identity |
|---|---|
| Target Compound Data | >98% purity (HPLC); R-configuration confirmed by chiral HPLC |
| Comparator Or Baseline | Cobimetinib (S-enantiomer, CAS 934660-93-2): active pharmaceutical ingredient |
| Quantified Difference | Distinct retention time in chiral HPLC; qualitative stereochemical difference (R vs. S configuration) |
| Conditions | Chiral HPLC with appropriate chiral stationary phase; purity assessment by reversed-phase HPLC |
Why This Matters
Enables accurate quantification of enantiomeric purity in active pharmaceutical ingredient batches, a critical quality attribute for regulatory compliance in drug manufacturing and stability studies.
